molecular formula C11H11N3O2 B15055865 Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Cat. No.: B15055865
M. Wt: 217.22 g/mol
InChI Key: AJQNPOQXQIPOMR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its unique structure, which includes a triazole ring attached to a benzoate moiety. It is primarily used as an intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid
  • Suvorexant Intermediate II

Uniqueness

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its acid counterparts. This ester group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-methyl-2-(triazol-2-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3

InChI Key

AJQNPOQXQIPOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC

Origin of Product

United States

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